molecular formula C8H13N3O6 B084070 Glycyl-aspartyl-glycine CAS No. 13433-19-7

Glycyl-aspartyl-glycine

Cat. No.: B084070
CAS No.: 13433-19-7
M. Wt: 247.21 g/mol
InChI Key: OMMIEVATLAGRCK-BYPYZUCNSA-N
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Description

Asp-Gly-Gly is an oligopeptide.

Scientific Research Applications

Chemical Research Applications

Model Compound in Peptide Synthesis
Glycyl-aspartyl-glycine serves as a model compound in peptide synthesis studies. Its structural simplicity allows researchers to optimize reaction conditions and improve yields in peptide formation processes. This is crucial for developing more complex peptides and understanding the underlying mechanisms of peptide synthesis.

Biochemical Pathways Exploration
This tripeptide is utilized to study various biochemical pathways, particularly those related to cell signaling and receptor interactions. Its ability to interact with integrins—cell surface receptors that mediate cellular attachment to the extracellular matrix—makes it a valuable tool for investigating cellular processes such as migration, proliferation, and differentiation.

Biological Research Applications

Cell Signaling Studies
this compound plays a significant role in cell signaling mechanisms. It modulates signal transduction pathways associated with cell survival and apoptosis. By influencing gene expression and enzymatic activity, this peptide can alter cell growth and differentiation processes.

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of glycine and its derivatives, including this compound. Research indicates that this compound exhibits biofilm inhibitory effects against various microbial strains, suggesting its application in combating biofilm-associated infections .

Medical Applications

Wound Healing and Tissue Regeneration
In medical research, this compound has been investigated for its potential therapeutic effects on wound healing and tissue regeneration. Its interaction with integrins is crucial for promoting cellular adhesion and migration during the healing process.

Anticancer Therapy
The cytotoxic effects of this compound on cancer cell lines (e.g., HeLa and A549) have been explored, indicating its potential in anticancer therapy. The ability of this peptide to inhibit tumor cell viability presents opportunities for developing novel cancer treatment strategies .

Industrial Applications

Peptide-Based Materials Development
In industry, this compound is utilized in the development of peptide-based materials. Its unique properties make it suitable for applications in cosmetics and biomaterials, where biocompatibility and bioactivity are essential.

Q & A

Basic Research Questions

Q. What established methodologies are used for synthesizing Glycyl-Aspartyl-Glycine, and which analytical techniques are essential for confirming its structural integrity?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is preferred for its efficiency in stepwise coupling and deprotection . Critical analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Mass Spectrometry (MS) to confirm molecular weight and sequence.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, particularly for verifying aspartyl residue conformation (α- vs. β-carboxyl linkage) . Researchers must validate synthesis protocols with orthogonal methods to address potential side reactions, such as aspartimide formation during SPPS .

Q. How is the stability of this compound evaluated under physiological conditions, and what parameters are prioritized in these studies?

Stability assessments focus on:

  • pH-dependent degradation : Use buffer systems (e.g., phosphate-buffered saline) at pH 2.0–7.4 to simulate gastrointestinal and plasma environments.
  • Temperature sensitivity : Accelerated stability testing at 25°C–40°C with periodic sampling.
  • Enzymatic susceptibility : Incubation with proteases (e.g., pepsin, trypsin) to quantify degradation kinetics . Circular dichroism (CD) spectroscopy and dynamic light scattering (DLS) may complement these studies to monitor conformational changes and aggregation .

Advanced Research Questions

Q. What experimental challenges arise in studying GDG’s binding to integrin receptors, and how can confounding variables be controlled?

Integrin-binding assays often face interference from:

  • Non-specific interactions : Mitigated using blocking agents (e.g., bovine serum albumin) and control peptides with scrambled sequences.
  • Receptor heterogeneity : Employ cell lines with homogeneous integrin expression (e.g., HEK293T transfected with αvβ3 integrin) . Advanced techniques like surface plasmon resonance (SPR) provide real-time binding kinetics, while mutagenesis studies identify critical residues in GDG’s binding motif (e.g., aspartyl carboxyl group coordination) .

Q. How can contradictory reports on GDG’s bioactivity across cell lines be resolved methodologically?

Discrepancies often stem from:

  • Cell line-specific receptor density : Quantify integrin expression via flow cytometry or Western blot before bioactivity assays.
  • Assay variability : Standardize protocols (e.g., cell passage number, serum-free pre-incubation) and use internal controls (e.g., RGD peptides as positive controls) . Meta-analyses of published data, coupled with replication studies in standardized models, help isolate variables .

Q. What strategies enhance GDG’s in vivo bioavailability while minimizing enzymatic degradation, and how are these strategies validated?

Approaches include:

  • Structural modification : D-amino acid substitution or cyclization to resist proteolysis.
  • Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to shield GDG during systemic circulation . Validation involves:
  • Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS.
  • Biodistribution studies : Radiolabel GDG (e.g., <sup>14</sup>C or <sup>3</sup>H isotopes) to track tissue accumulation .

Q. Methodological Best Practices

  • Literature Review : Cross-reference databases (PubMed, SciFinder) alongside Google Scholar to mitigate algorithmic biases and ensure coverage of negative results .
  • Data Reproducibility : Document experimental parameters (e.g., buffer composition, equipment calibration) per FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Peer Review Preparation : Preempt critiques by addressing limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) and providing raw data in supplementary materials .

Properties

CAS No.

13433-19-7

Molecular Formula

C8H13N3O6

Molecular Weight

247.21 g/mol

IUPAC Name

(3S)-3-amino-4-[[2-(carboxymethylamino)-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C8H13N3O6/c9-4(1-6(13)14)8(17)11-2-5(12)10-3-7(15)16/h4H,1-3,9H2,(H,10,12)(H,11,17)(H,13,14)(H,15,16)/t4-/m0/s1

InChI Key

OMMIEVATLAGRCK-BYPYZUCNSA-N

SMILES

C(C(C(=O)NCC(=O)NCC(=O)O)N)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)O)N)C(=O)O

Key on ui other cas no.

13433-19-7

sequence

DGG

Synonyms

Gly-Asp-Gly
glycyl-aspartyl-glycine
glycyl-aspartyl-glycine, (beta-Asp)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glycyl-aspartyl-glycine
Glycyl-aspartyl-glycine
Glycyl-aspartyl-glycine
Glycyl-aspartyl-glycine
Glycyl-aspartyl-glycine

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